Kuraridin

Anti-MRSA Cytotoxicity Drug Discovery

Kuraridin is the research compound of choice when low cytotoxicity and high target potency are non-negotiable. Its unique open A-ring chalcone structure confers a >16-fold wider safe window in human PBMCs versus sophoraflavanone G, while retaining potent anti-MRSA activity. For melanogenesis research, its tyrosinase IC50 (nanomolar range) is >34-fold more potent than kojic acid and 11-fold more potent than kurarinone, enabling low-concentration pathway dissection with minimal off-target effects. As a validated PDE5 inhibitor (IC50 0.64 μM) with selectivity over PDE3/4, and a COX-1 inhibitor comparable to indomethacin, Kuraridin serves as a precise chemical probe for cGMP and arachidonic acid cascade studies. Supplied as ≥98% HPLC-pure solid; recommended storage at -20°C for up to three years.

Molecular Formula C26H30O6
Molecular Weight 438.5 g/mol
CAS No. 34981-25-4
Cat. No. B1243758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKuraridin
CAS34981-25-4
Synonymskuraridin
Molecular FormulaC26H30O6
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESCC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C(=C)C)C
InChIInChI=1S/C26H30O6/c1-15(2)6-7-18(16(3)4)12-20-23(30)14-24(32-5)25(26(20)31)21(28)11-9-17-8-10-19(27)13-22(17)29/h6,8-11,13-14,18,27,29-31H,3,7,12H2,1-2,4-5H3/b11-9+/t18-/m1/s1
InChIKeyPIAPWPAWQGDOMN-SXAWMYDMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kuraridin (CAS 34981-25-4) Procurement: Sourcing a Non-Cytotoxic Anti-MRSA Prenylated Flavonoid


Kuraridin (also referred to as Kuraridine) is a prenylated chalcone flavonoid , a major bioactive constituent isolated from the roots of Sophora flavescens [1]. It has a molecular weight of 438.51 g/mol with the formula C26H30O6 . The compound has demonstrated a broad spectrum of in vitro bioactivities, including inhibition of cGMP-specific phosphodiesterase type 5 (PDE5) and cyclooxygenase-1 (COX-1) [2]. A key feature of its biological profile, critical for research applications, is its low cytotoxicity compared to closely related structural analogs [3]. It is supplied as a solid for research use, with a recommended powder storage of -20°C for up to three years .

Why Kuraridin (CAS 34981-25-4) Cannot Be Substituted with Other Sophora flavescens Flavonoids


Substituting Kuraridin with another prenylated flavonoid from Sophora flavescens, such as sophoraflavanone G or kurarinone, is not scientifically valid due to distinct structure-activity relationships that drive critical functional differences. Kuraridin's unique chalcone structure, resulting from an opened A-ring compared to the flavanone core of its analogs, is directly linked to a dramatically reduced cytotoxicity profile in human peripheral blood mononuclear cells (PBMCs) while retaining potent anti-MRSA activity [1]. This structural distinction leads to a quantifiable and meaningful advantage in specific biological contexts, such as studies where a wide therapeutic index or minimal off-target cellular toxicity is paramount [1]. Furthermore, comparative studies show Kuraridin can exhibit orders-of-magnitude differences in potency against specific targets, such as tyrosinase, when compared directly to its in-class peers [2].

Quantitative Differentiation of Kuraridin (CAS 34981-25-4): A Comparative Evidence Guide


Non-Cytotoxic Anti-MRSA Activity: A Direct Comparison with Sophoraflavanone G

Kuraridin demonstrates a unique safety-efficacy profile in anti-MRSA assays. While both kuraridin and its close analog, sophoraflavanone G, show comparable anti-MRSA potency (MIC range 1-16 μg/ml) [1], their cytotoxicity profiles are radically different. Kuraridin shows no toxicity to human peripheral blood mononuclear cells (PBMCs) at concentrations up to 64 μg/ml. In stark contrast, sophoraflavanone G inhibits over 50% of PBMC cellular activity at concentrations as low as 4 μg/ml [1].

Anti-MRSA Cytotoxicity Drug Discovery

Superior Tyrosinase Inhibition: Kuraridin vs. Kojic Acid and In-Class Flavonoids

Kuraridin's anti-tyrosinase activity is not only potent but also superior to that of the widely used positive control, kojic acid, and several related flavonoids. In a comparative study, kuraridin exhibited an IC50 of 0.6 μM, which is significantly lower (more potent) than the 6.6 μM and 6.2 μM for its co-isolated analogs sophoraflavanone G and kurarinone, respectively [1]. Furthermore, this potency was confirmed in a 2024 study, where kuraridin showed an IC50 in the nanomolar range, again outperforming kojic acid [2].

Skin Whitening Tyrosinase Inhibition Hyperpigmentation

Potent COX-1 Inhibition: Class-Level Potency Comparable to Indomethacin

Kuraridin is a member of a select group of prenylated flavonoids (including kurarinone and sophoraflavanone G) characterized by a C-8 lavandulyl moiety, which confers potent COX-1 inhibitory activity. The IC50 for these compounds falls in the range of 0.1 to 1 μM, which is comparable to the potency of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin (IC50 = 0.7 μM) [1]. This is a class-level activity, but it identifies a structural motif that differentiates these specific flavonoids from many other prenylated flavonoids that are more active against COX-2 or 5-LOX [1].

Anti-inflammatory COX-1 Arachidonic Acid

cGMP PDE5 Inhibition: Potency and Selectivity Profile

Kuraridin is a potent inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), with a reported IC50 value of 0.64 μM . This activity is accompanied by a defined selectivity profile over related PDE isoforms, with 2.0-fold selectivity over PDE3 and 12.9-fold selectivity over PDE4 . While direct head-to-head comparisons with other flavonoids in this assay are limited, this quantitative data provides a clear baseline for its use as a chemical probe for PDE5 activity.

PDE5 Inhibitor cGMP Signal Transduction

Targeted Application Scenarios for Kuraridin (CAS 34981-25-4) Based on Differentiated Evidence


In Vivo MRSA Infection Models Requiring Low Host Cytotoxicity

Procurement is strategically justified for studies involving C. elegans or murine MRSA infection models where maintaining host viability is critical. Kuraridin's established, quantifiably lower cytotoxicity against human PBMCs (>16-fold safe window compared to sophoraflavanone G) [1] directly translates to a lower risk of compound-induced mortality, enabling clearer interpretation of anti-infective efficacy and mechanism of action studies.

Mechanistic Studies on Hyperpigmentation and Melanogenesis

Kuraridin is the preferred research compound for investigating anti-melanogenic pathways. Its nanomolar to sub-micromolar IC50 against tyrosinase is >34-fold more potent than kojic acid and 11-fold more potent than in-class flavonoids like sophoraflavanone G and kurarinone [2]. This high potency allows for the use of lower compound concentrations, minimizing off-target effects and enabling clearer dissection of signaling pathways such as c-KIT and ERK1/2 in melanogenesis models [3].

COX-1-Specific Inflammation Pathway Analysis

Kuraridin is a suitable chemical probe for research focused on the COX-1 branch of the arachidonic acid cascade. Its IC50 range (0.1-1 μM) is comparable to the standard NSAID indomethacin (0.7 μM) [4], allowing it to serve as a natural product-based, non-NSAID alternative for exploring COX-1-dependent biology, especially in systems where the more promiscuous inhibition profile of NSAIDs is a confounding factor.

PDE5-Mediated Cell Signaling Research

As a defined PDE5 inhibitor with a known IC50 (0.64 μM) and selectivity window over PDE3 and PDE4 , Kuraridin is a validated tool for studying cGMP signaling dynamics. This is particularly relevant in neurological or vascular research where modulation of cGMP levels via PDE5 inhibition is a key experimental endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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